molecular formula C8H6BrClO3 B15263464 4-Bromo-2-methoxyphenyl chloroformate

4-Bromo-2-methoxyphenyl chloroformate

Cat. No.: B15263464
M. Wt: 265.49 g/mol
InChI Key: MRYIGPMJARHXEF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a bromo group, a methoxy group, and a chloroformate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxyphenyl chloroformate typically involves the reaction of 4-Bromo-2-methoxyphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

4-Bromo-2-methoxyphenol+Phosgene4-Bromo-2-methoxyphenyl chloroformate+HCl\text{4-Bromo-2-methoxyphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-2-methoxyphenol+Phosgene→4-Bromo-2-methoxyphenyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxyphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and at room temperature.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are used under mild conditions (room temperature and atmospheric pressure).

    Oxidation: Potassium permanganate (KMnO₄) is used in an aqueous medium at elevated temperatures (e.g., 60-80°C).

Major Products Formed

    Nucleophilic Substitution: Formation of carbamates, carbonates, and thiocarbonates.

    Reduction: Formation of 2-methoxyphenyl chloroformate.

    Oxidation: Formation of 4-bromo-2-hydroxyphenyl chloroformate.

Scientific Research Applications

4-Bromo-2-methoxyphenyl chloroformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and peptides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxyphenyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the chloroformate group but has similar reactivity due to the presence of the bromo and methoxy groups.

    4-Methoxyphenyl chloroformate: Lacks the bromo group but has similar reactivity due to the presence of the methoxy and chloroformate groups.

    4-Bromo-2-hydroxyphenyl chloroformate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-Bromo-2-methoxyphenyl chloroformate is unique due to the combination of the bromo, methoxy, and chloroformate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic and research applications.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

(4-bromo-2-methoxyphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO3/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4H,1H3

InChI Key

MRYIGPMJARHXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC(=O)Cl

Origin of Product

United States

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